DV-7028
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DV-7028 involves multiple steps, starting with the preparation of the core structure, which is a pyrido triazine derivative. The key steps include:
Formation of the pyrido triazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinyl group: This step involves the reaction of the core structure with a piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification processes: Using techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
DV-7028 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and fluorobenzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study the 5-hydroxytryptamine2 receptor.
Biology: Investigated for its effects on platelet aggregation and arterial thrombus formation.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its antithrombotic properties.
Industry: Used in the development of new drugs targeting the 5-hydroxytryptamine2 receptor
Mechanism of Action
DV-7028 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including platelet aggregation and vascular contraction. By blocking this receptor, this compound can prevent the formation of arterial thrombi and reduce platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: Another 5-hydroxytryptamine2 receptor antagonist with similar antithrombotic properties.
Ritanserin: A compound with similar receptor selectivity but different pharmacokinetic properties.
Mianserin: An antidepressant that also acts on the 5-hydroxytryptamine2 receptor
Uniqueness
DV-7028 is unique due to its high selectivity for the 5-hydroxytryptamine2 receptor and its potent antithrombotic effects. Unlike some other compounds, it does not affect other serotonin receptor subtypes, making it a valuable tool for studying the specific role of the 5-hydroxytryptamine2 receptor in various physiological processes .
Properties
CAS No. |
133364-63-3 |
---|---|
Molecular Formula |
C25H29FN4O7 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GVSYIVYQDRVBAL-BTJKTKAUSA-N |
SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
Synonyms |
3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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